

# An In-depth Technical Guide to 2-(3-Methyloxetan-3-yl)ethanol

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-(3-Methyloxetan-3-yl)ethanol

Cat. No.: B1394535

[Get Quote](#)

## Introduction: The Strategic Value of the Oxetane Moiety

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical properties is paramount. The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a highly valued structural motif in drug discovery.<sup>[1][2]</sup> Its unique combination of low molecular weight, high polarity, and a distinct three-dimensional architecture allows for the subtle yet impactful modulation of a drug candidate's profile.<sup>[3]</sup> The 3,3-disubstituted oxetane core, in particular, has been championed as a polar and metabolically robust bioisostere for the ubiquitous gem-dimethyl and carbonyl groups.<sup>[2][4]</sup> By replacing these lipophilic or chemically reactive moieties, medicinal chemists can often achieve significant improvements in aqueous solubility, metabolic stability, and overall drug-likeness, while mitigating off-target effects.<sup>[5][6]</sup>

This guide focuses on **2-(3-Methyloxetan-3-yl)ethanol** (CAS 88214-48-6), a building block that elegantly combines the strategic advantages of a 3,3-disubstituted oxetane with the versatile functionality of a primary alcohol. This structure offers a unique handle for further synthetic elaboration, enabling its incorporation into more complex molecular architectures as a means to enhance pharmacokinetic and pharmacodynamic properties.

## Physicochemical and Structural Properties

A comprehensive understanding of the physical and chemical characteristics of **2-(3-Methyloxetan-3-yl)ethanol** is essential for its effective application in research and development.

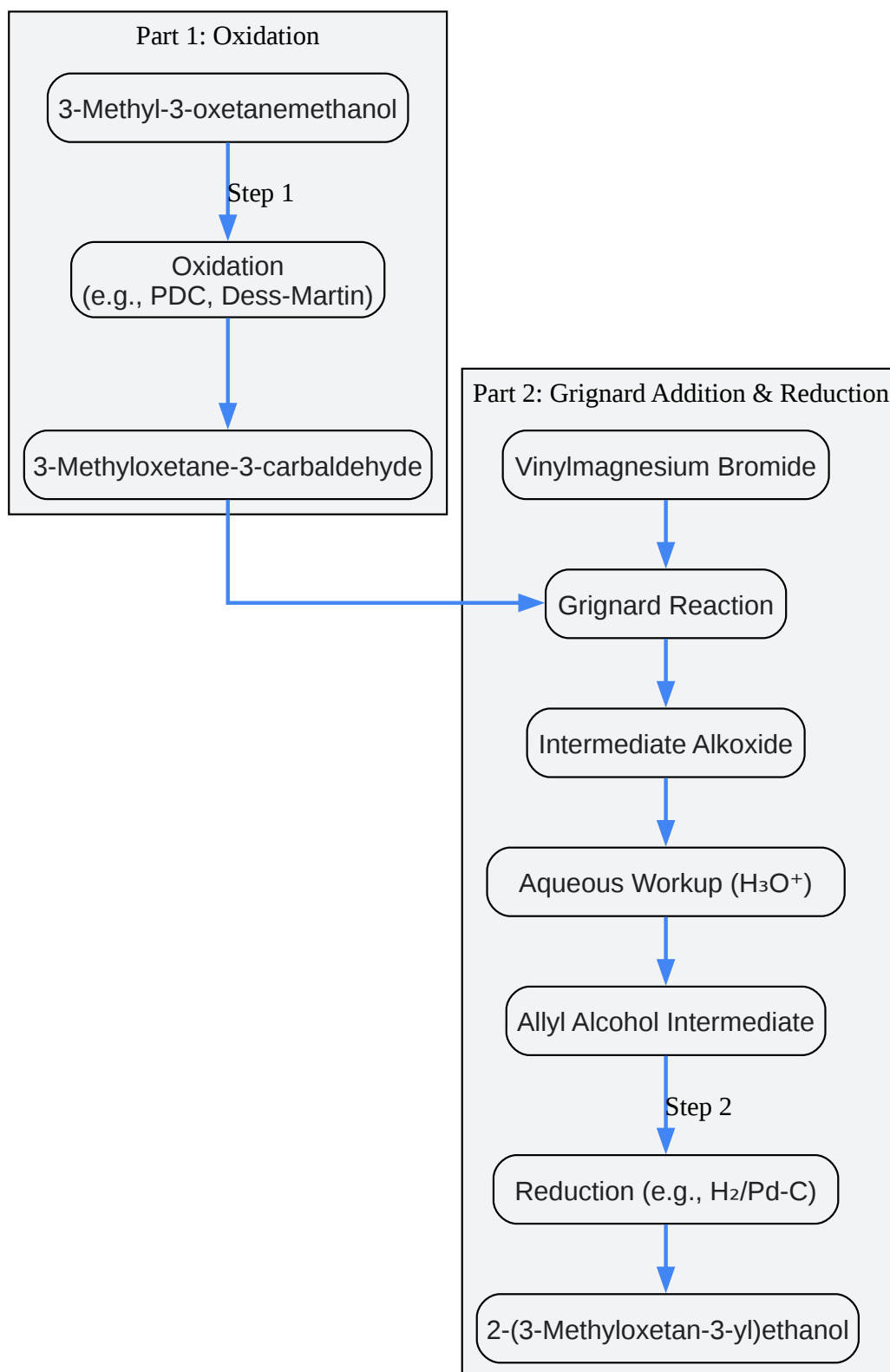
Property	Value	Source(s)
CAS Number	88214-48-6	[7]
Molecular Formula	C <sub>6</sub> H <sub>12</sub> O <sub>2</sub>	
Molecular Weight	116.16 g/mol	[8]
IUPAC Name	2-(3-Methyloxetan-3-yl)ethanol	[7]
Synonyms	3-(2-Hydroxyethyl)-3-methyloxetane, 3-Methyl-3-oxetaneethanol	[7]
Predicted Boiling Point	~206 °C at 760 mmHg	[9][10]
Predicted Density	~1.05 g/cm <sup>3</sup>	[9]
Predicted LogP	0.40530	[8]

## Synthesis of 2-(3-Methyloxetan-3-yl)ethanol

The most logical and direct synthetic route to **2-(3-Methyloxetan-3-yl)ethanol** involves the nucleophilic addition of a two-carbon unit to a suitable four-carbon oxetane precursor. While a specific peer-reviewed protocol for this exact transformation is not readily available, a robust synthesis can be designed based on the well-established Grignard reaction, utilizing the commercially available starting material, 3-methyl-3-oxetanemethanol, which is then oxidized to the corresponding aldehyde followed by reaction with a vinyl Grignard reagent. A subsequent reduction would yield the target primary alcohol.

A more direct, albeit potentially lower-yielding approach, involves the reaction of an oxetane-containing electrophile with a suitable nucleophile. However, the former approach provides better control and is detailed below.

## Logical Workflow for Synthesis



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-(3-Methyloxetan-3-yl)ethanol**.

## Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical principles for Grignard reactions with aldehydes.<sup>[11][12]</sup> Researchers should perform their own optimization.

### Part 1: Oxidation of 3-Methyl-3-oxetanemethanol to 3-Methyloxetane-3-carbaldehyde

- **Setup:** To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add a solution of 3-methyl-3-oxetanemethanol (1.0 eq) in anhydrous dichloromethane (DCM).
- **Oxidation:** Cool the flask to 0 °C in an ice bath. Slowly add a solution of pyridinium dichromate (PDC) or Dess-Martin periodinane (1.1 eq) in anhydrous DCM.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:** Upon completion, filter the reaction mixture through a pad of Celite® to remove the chromium salts or other solid byproducts. The resulting crude solution of 3-methyloxetane-3-carbaldehyde in DCM is used directly in the next step to avoid purification of the potentially volatile aldehyde.<sup>[11]</sup>

### Part 2: Grignard Reaction and Reduction

- **Grignard Addition:** In a separate, dry, three-necked flask under a nitrogen atmosphere, place a solution of vinylmagnesium bromide (1.2 eq, typically 1.0 M in THF). Cool the solution to 0 °C.
- **Aldehyde Addition:** Slowly add the crude solution of 3-methyloxetane-3-carbaldehyde from Part 1 to the Grignard reagent via a dropping funnel, maintaining the temperature below 10 °C.
- **Reaction and Quenching:** After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Cool the flask back to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.

- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude allyl alcohol intermediate.
- **Reduction:** Dissolve the crude allyl alcohol in ethanol or methanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C).
- **Hydrogenation:** Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) while stirring vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).
- **Purification:** Filter the reaction mixture through Celite® to remove the catalyst. Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to afford the final product, **2-(3-Methyloxetan-3-yl)ethanol**.

## Spectroscopic Characterization (Predicted)

While experimental spectra for **2-(3-Methyloxetan-3-yl)ethanol** are not widely published, its key spectroscopic features can be reliably predicted based on the known spectra of its precursor, 3-methyl-3-oxetanemethanol, and the chemical transformations involved.

### <sup>1</sup>H NMR (Proton NMR)

- **Oxetane Ring Protons:** Two distinct signals, likely doublets, in the range of  $\delta$  4.3-4.6 ppm, corresponding to the four protons of the oxetane ring.
- **Ethyl Bridge Protons:** Two triplets adjacent to each other. The -CH<sub>2</sub>- group attached to the oxetane ring would appear around  $\delta$  1.7-1.9 ppm, while the -CH<sub>2</sub>- group attached to the hydroxyl would be shifted downfield to approximately  $\delta$  3.6-3.8 ppm.
- **Methyl Group:** A singlet at approximately  $\delta$  1.3 ppm for the three protons of the methyl group.
- **Hydroxyl Proton:** A broad singlet, the chemical shift of which is dependent on concentration and solvent, typically between  $\delta$  1.5-3.0 ppm.

### <sup>13</sup>C NMR (Carbon NMR)

- Oxetane Methylene Carbons (-CH<sub>2</sub>-): A signal around  $\delta$  78-82 ppm.
- Hydroxymethyl Carbon (-CH<sub>2</sub>OH): A signal in the range of  $\delta$  60-65 ppm.
- Quaternary Oxetane Carbon (-C-): A signal around  $\delta$  40-45 ppm.
- Ethyl Bridge Carbon (-CH<sub>2</sub>-): A signal adjacent to the oxetane at approximately  $\delta$  35-40 ppm.
- Methyl Carbon (-CH<sub>3</sub>): A signal in the upfield region, around  $\delta$  20-25 ppm.

## IR (Infrared) Spectroscopy

- O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm<sup>-1</sup>, characteristic of the hydroxyl group's hydrogen bonding.[\[13\]](#)
- C-H Stretch: Multiple sharp peaks in the 2850-3000 cm<sup>-1</sup> region corresponding to the sp<sup>3</sup> C-H bonds.
- C-O Stretch (Oxetane): A characteristic strong absorption band for the C-O-C ether linkage of the strained oxetane ring, typically around 980-1000 cm<sup>-1</sup>.
- C-O Stretch (Alcohol): A strong C-O stretching band in the region of 1050-1150 cm<sup>-1</sup>.[\[13\]](#)

## Mass Spectrometry (MS)

- Molecular Ion (M<sup>+</sup>): A peak at m/z = 116, corresponding to the molecular weight of the compound.
- Fragmentation: Expect characteristic fragmentation patterns including the loss of a water molecule (M-18), loss of an ethyl group (M-29), and ring-opening fragments.

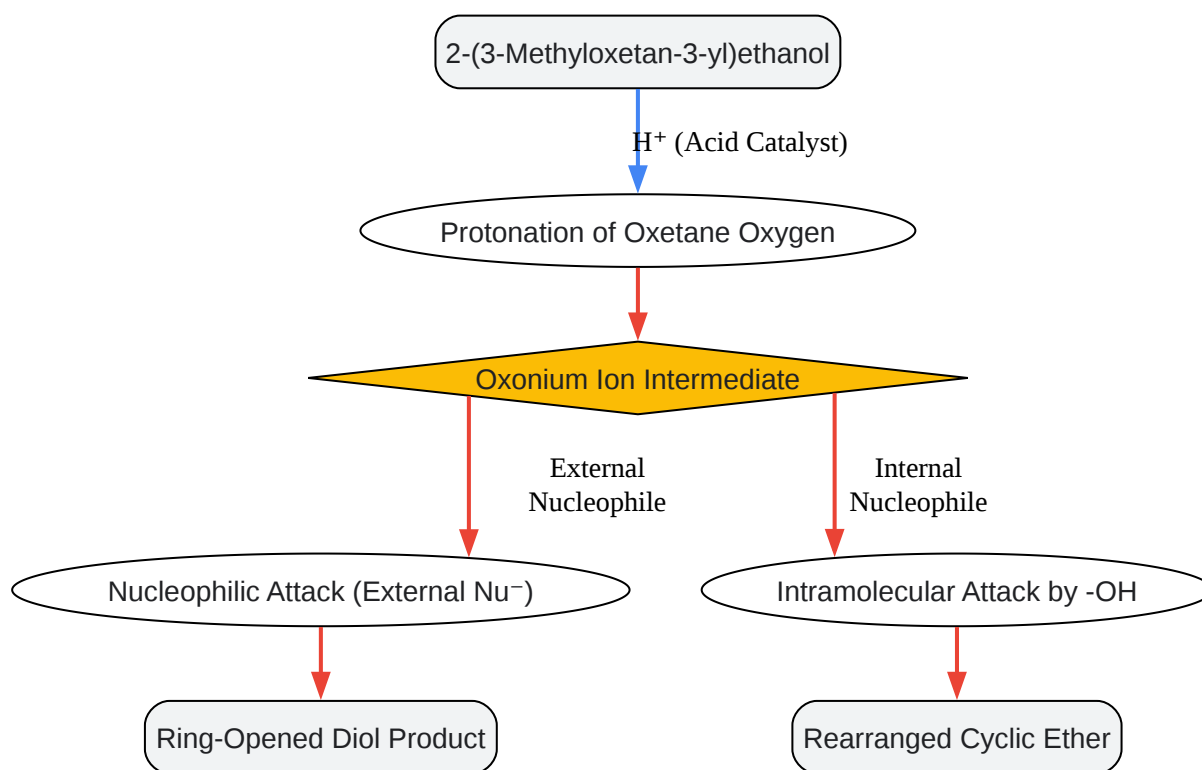
## Reactivity and Chemical Stability

The chemical behavior of **2-(3-Methyloxetan-3-yl)ethanol** is governed by the interplay of its two key functional groups: the strained oxetane ring and the primary alcohol.

## Oxetane Ring Stability

The 3,3-disubstituted pattern generally confers greater stability to the oxetane ring compared to other substitution patterns, as the substituents sterically hinder the approach of nucleophiles to the C-O  $\sigma^*$  antibonding orbital.<sup>[1]</sup> However, the ring remains susceptible to cleavage under certain conditions.

- **Acidic Conditions:** The oxetane is prone to ring-opening in the presence of strong Brønsted or Lewis acids. The oxygen atom is protonated, forming a reactive oxonium ion, which is then attacked by a nucleophile.<sup>[14]</sup> The presence of the neighboring hydroxyl group could potentially act as an internal nucleophile under acidic conditions, leading to intramolecular cyclization to form a larger heterocyclic system.<sup>[1]</sup>
- **Basic and Nucleophilic Conditions:** The oxetane ring is generally stable under basic and common nucleophilic conditions, allowing for selective reactions at the primary alcohol.<sup>[15]</sup>
- **Reductive Conditions:** While generally stable, strong reducing agents like lithium aluminum hydride ( $\text{LiAlH}_4$ ) may induce ring-opening, especially at elevated temperatures.<sup>[16]</sup>



[Click to download full resolution via product page](#)

Caption: Acid-catalyzed ring-opening pathways for the oxetane.

## Reactivity of the Primary Alcohol

The primary hydroxyl group offers a versatile site for further chemical modification under conditions that preserve the integrity of the oxetane ring. Standard alcohol transformations can be applied, including:

- Oxidation: To the corresponding aldehyde or carboxylic acid using reagents like PCC, PDC, or TEMPO.
- Esterification: Reaction with carboxylic acids or acyl chlorides under basic or mild coupling conditions.



- Etherification: Williamson ether synthesis using a base and an alkyl halide.[14]
- Nucleophilic Substitution: Conversion of the alcohol to a good leaving group (e.g., tosylate or mesylate) allows for subsequent displacement by a wide range of nucleophiles.

## Applications in Drug Development

The unique structural attributes of **2-(3-Methyloxetan-3-yl)ethanol** make it a valuable building block for drug discovery programs. Its utility lies in its ability to introduce the beneficial oxetane motif while providing a reactive handle for incorporation into a lead molecule.

- Improving Solubility and Physicochemical Properties: The polar oxetane ring and the hydroxyl group can significantly enhance the aqueous solubility of a parent molecule, a critical factor for oral bioavailability.
- Metabolic Blocking: As a gem-dimethyl isostere, the 3-methyl-3-substituted oxetane can be used to block metabolically labile C-H bonds, thereby increasing the metabolic stability and half-life of a drug candidate.[4]
- Vector for Further Synthesis: The primary alcohol can be used to link the oxetane motif to a core scaffold via an ether, ester, or other linkage, allowing for systematic exploration of structure-activity relationships (SAR).
- Modulation of pKa: The electron-withdrawing nature of the oxetane oxygen can lower the pKa of nearby basic functional groups, which can be a useful strategy to fine-tune a compound's properties to avoid liabilities such as hERG inhibition.[3]

## Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for **2-(3-Methyloxetan-3-yl)ethanol** is not universally available, a robust safety assessment can be compiled from data on structurally related compounds, such as 3-methyl-3-oxetanemethanol and other alcohols.[17]  
[18]

- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[5]

- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[4] Avoid contact with skin and eyes.[18] Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[18] Keep away from strong oxidizing agents and strong acids.
- First Aid Measures:
  - Skin Contact: Immediately wash with soap and plenty of water.[18]
  - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[18]
  - Inhalation: Move person to fresh air.[18]
  - Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4]
  - In all cases of exposure, seek medical attention if symptoms persist.

## Conclusion

**2-(3-Methyloxetan-3-yl)ethanol** stands as a strategically important building block for medicinal chemists and drug development professionals. It provides a convenient and effective means to introduce the advantageous 3,3-disubstituted oxetane motif into complex molecules. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is crucial for leveraging its full potential to create safer and more effective therapeutics. The stability of the oxetane core under many synthetic conditions, combined with the reactivity of the primary alcohol, offers a powerful tool for the optimization of lead compounds in the drug discovery pipeline.

## References

- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: A New Tool for an Old Challenge.
- Grygorenko, O. O., Radchenko, D. S., & Volochnyuk, D. M. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.

- Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery.
- Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: recent advances in synthesis, reactivity, and medicinal chemistry. *Chemical Reviews*, 116(19), 12150-12233.
- Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Donnell, C. J., Di, L., ... & Kuki, A. (2012). Application of the oxetane motif in the design of a potent and selective series of  $\gamma$ -secretase inhibitors. *Journal of medicinal chemistry*, 55(7), 3414-3424.
- Duncton, M. A. (2011). Minireview: Oxetanes and other strained rings in drug discovery. *Future medicinal chemistry*, 3(12), 1487-1502.
- Fisher Scientific. (2023).
- Taylor, R. J., & Bull, J. A. (2015). Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space.
- Fisher Scientific. (2009). Safety Data Sheet: Oxetane, 3-hydroxymethyl-3-methyl-.
- Sutton, S. C., et al. (2016). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one.
- Molbase. (n.d.). C<sub>6</sub>H<sub>12</sub>O<sub>2</sub>\_Molecular formula.
- MySkinRecipes. (n.d.). 2-(Oxetan-3-yl)ethanol.
- International Flavors & Fragrances Inc. (2006). 3-Methyl oxetanemethanol derivatives and their use in perfume compositions. EP1712551A1.
- Clark, J. (2023). Reactions with Grignard Reagents. Chemistry LibreTexts.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethanol.
- Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. *Chemical Reviews*, 114(17), 8257–8322.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. pubs.acs.org [pubs.acs.org]

- 5. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 6. Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC05740J [[pubs.rsc.org](https://pubs.rsc.org)]
- 7. [fishersci.ca](https://fishersci.ca) [[fishersci.ca](https://fishersci.ca)]
- 8. [accessdata.fda.gov](https://accessdata.fda.gov) [[accessdata.fda.gov](https://accessdata.fda.gov)]
- 9. Ethanol, TMS derivative [[webbook.nist.gov](https://webbook.nist.gov)]
- 10. 3-Methyl-3-oxetanemethanol | C<sub>5</sub>H<sub>10</sub>O<sub>2</sub> | CID 137837 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 11. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 12. [chem.libretexts.org](https://chem.libretexts.org) [[chem.libretexts.org](https://chem.libretexts.org)]
- 13. [masterorganicchemistry.com](https://masterorganicchemistry.com) [[masterorganicchemistry.com](https://masterorganicchemistry.com)]
- 14. EP1712551A1 - 3-Methyl oxetanemethanol derivatives and their use in perfume compositions - Google Patents [[patents.google.com](https://patents.google.com)]
- 15. [chemrxiv.org](https://chemrxiv.org) [[chemrxiv.org](https://chemrxiv.org)]
- 16. [tandfonline.com](https://tandfonline.com) [[tandfonline.com](https://tandfonline.com)]
- 17. [fishersci.be](https://fishersci.be) [[fishersci.be](https://fishersci.be)]
- 18. [fishersci.com](https://fishersci.com) [[fishersci.com](https://fishersci.com)]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(3-Methyloxetan-3-yl)ethanol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1394535#2-3-methyloxetan-3-yl-ethanol-cas-number-88214-48-6>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)